molecular formula C9H17NO3 B1170927 Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate CAS No. 177472-54-7

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate

Cat. No.: B1170927
CAS No.: 177472-54-7
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Description

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is an organic compound with the molecular formula C9H17NO3. It is a white crystalline solid that is soluble in alcohol and ether. This compound is primarily used in organic synthesis as a reagent or intermediate and has applications in various fields of scientific research.

Preparation Methods

The synthesis of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate involves several steps:

Chemical Reactions Analysis

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The trans-(2-hydroxymethyl)cyclopropyl moiety mimics the structural features of the sugar ring found in natural nucleosides, allowing it to interact with nucleoside-binding proteins and enzymes. This interaction can inhibit the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate can be compared with other similar compounds such as:

This compound stands out due to its unique structural features and its ability to interact with nucleoside-binding proteins, making it a valuable compound in scientific research and industrial applications.

Biological Activity

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate (CAS No. 170299-53-3) is a compound with a unique cyclopropylcarbamate structure that has garnered interest in various fields, particularly in biological research. This article provides an overview of its biological activity, synthesis, mechanism of action, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₉H₁₇NO₃
  • Functional Groups : Cyclopropane ring, tert-butyl group, hydroxymethyl group, and carbamate functional group.

The presence of these groups contributes to its distinctive chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may mimic natural substrates, allowing it to inhibit or activate enzymes involved in various biological processes. Research indicates that it may affect pathways related to enzyme inhibition and receptor modulation, although specific molecular targets are still under investigation.

Biological Activity

Preliminary studies suggest that this compound exhibits notable biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to alterations in cellular processes, making it a candidate for further pharmacological studies.
  • Receptor Modulation : Interaction studies indicate that the compound may bind to various receptors, influencing their activity. This property is crucial for developing therapeutic agents targeting neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor ModulationPossible binding to receptors affecting signaling
Pharmaceutical UseIntermediate in drug synthesis for neurological disorders
Agrochemical DevelopmentUsed in formulations for pest control

Applications in Research and Industry

This compound has several applications across different fields:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological conditions, enhancing drug efficacy and specificity .
  • Agricultural Chemistry : The compound is utilized in formulating agrochemicals, providing effective pest control solutions while minimizing environmental impact .
  • Biochemical Research : Researchers employ this compound in studies related to enzyme inhibition and protein interactions, aiding the understanding of biological processes and disease mechanisms .
  • Material Science : Its properties make it suitable for developing advanced materials, including polymers that require enhanced durability and resistance to chemical degradation .

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKKMJSVLVALMF-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641005
Record name tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170299-53-3
Record name tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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